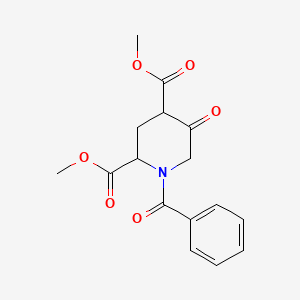

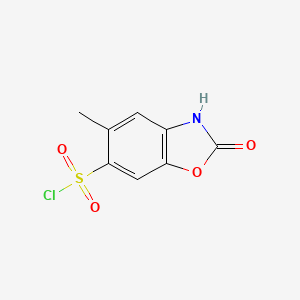

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals . The sulfonyl chloride group (-SO2Cl) is a common functional group in organic chemistry, known for its reactivity.

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoxazole core with a methyl group at the 5-position and a sulfonyl chloride group at the 6-position. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The sulfonyl chloride group is highly reactive and can participate in a variety of reactions, including substitution and addition reactions . The reactivity of the benzoxazole portion would depend on the specific substituents and reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, benzoxazoles are stable compounds with high melting points. Sulfonyl chlorides are reactive and can be hydrolyzed to give sulfonic acids .Applications De Recherche Scientifique

Synthesis and Transformations

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is utilized in the synthesis and transformation of complex molecules. For instance, derivatives of benzoxazoles and benzothiazoles are synthesized through reactions with chlorosulfonic acid, leading to sulfonyl chlorides that react further with water, alcohols, and amines to produce sulfonic acids, esters, and amides, showcasing the compound's versatility in creating diverse chemical structures (Dushamov et al., 2020).

Microbiological Activity

Compounds derived from 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride show significant microbiological activity. Synthesized derivatives have been tested against various bacteria strains, including Staphylococcus aureus and Streptococcus pneumoniae, displaying notable antibacterial properties. This application highlights the potential of such compounds in the development of new antibacterial agents (Daci-Ajvazi et al., 2011).

Synthesis of Polymeric Materials

The chemical is also involved in the synthesis of novel polymeric materials. For example, aromatic polyamide-hydrazides containing sulfone-ether linkages have been synthesized using derivatives of 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. These polymers exhibit good solubility in common organic solvents and have potential applications in various industrial and technological fields due to their mechanical strength and hydrophilicity (Mohamed & Fahmy, 2009).

Anticancer and Enzyme Inhibitory Activity

Further research has explored the anticancer and enzyme inhibitory activities of derivatives. Certain synthesized compounds have shown promising results in inhibiting COX-2 and 5-LOX enzymes, indicating potential applications in the development of anti-inflammatory and anticancer agents (Reddy & Rao, 2008). Additionally, some derivatives exhibit potent cytotoxic activity against various human cancer cells, underlining their significance in cancer research (Pilyo et al., 2020).

Novel Heterocyclic Systems

The reactivity of 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride facilitates the synthesis of novel heterocyclic systems. These systems are valuable in creating new compounds with potential applications in pharmaceuticals and material science. The ability to form complex heterocyclic structures through reactions with various nucleophiles showcases the compound's utility in expanding the chemical diversity for research and development purposes (Kornienko et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-4-2-5-6(14-8(11)10-5)3-7(4)15(9,12)13/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMVUZPGYIFYKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679568 |

Source

|

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

CAS RN |

1227465-58-8 |

Source

|

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)

![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)